2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-5-24(19-9-7-6-8-10-19)12-11-21(28)26(23(24)29)15-20(27)25-22-17(3)13-16(2)14-18(22)4/h6-10,13-14H,5,11-12,15H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZONIWWKLDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)N(C1=O)CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl and Ethyl Groups: The phenyl and ethyl groups are introduced through alkylation reactions.
Attachment of the Mesitylacetamide Group: The final step involves the attachment of the mesitylacetamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide: shares structural similarities with other piperidine derivatives.
3-ethyl-1-[[4-[(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)methyl]piperazin-1-yl]methyl]-3-phenylpiperidine-2,6-dione: is one such compound with a similar core structure.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(3-ethyl-2,6-dioxo-3-phenylpiperidin-1-yl)-N-mesitylacetamide is a synthetic derivative belonging to the class of piperidine-based compounds. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This formula indicates the presence of functional groups that may contribute to its biological properties.
Research has shown that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Compounds in this class often act as inhibitors for specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of proteases | |
| Antioxidant Properties | Scavenging free radicals | |
| Neurotransmitter Modulation | Alteration of serotonin levels |
Case Studies
Several studies have explored the biological activity of piperidine derivatives, including the target compound:
- Study on Antidepressant Effects :
- Anticancer Activity :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
